2-chloro-1-(chloromethyl)ethyl 3-[(4-ethoxyanilino)carbonyl]bicyclo[2.2.1]hept-5-ene-2-carboxylate
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Overview
Description
2-chloro-1-(chloromethyl)ethyl 3-[(4-ethoxyanilino)carbonyl]bicyclo[221]hept-5-ene-2-carboxylate is a complex organic compound with a unique structure that includes a bicyclic heptene ring and a carbamoyl group
Preparation Methods
The synthesis of 2-chloro-1-(chloromethyl)ethyl 3-[(4-ethoxyanilino)carbonyl]bicyclo[2.2.1]hept-5-ene-2-carboxylate typically involves multiple steps. The synthetic route often starts with the preparation of the bicyclic heptene ring, followed by the introduction of the carbamoyl group and the ethoxyphenyl moiety. The reaction conditions may include the use of specific catalysts, solvents, and temperature control to ensure the desired product is obtained with high yield and purity. Industrial production methods may involve scaling up these reactions using continuous flow reactors and optimizing the reaction conditions for large-scale synthesis.
Chemical Reactions Analysis
2-chloro-1-(chloromethyl)ethyl 3-[(4-ethoxyanilino)carbonyl]bicyclo[2.2.1]hept-5-ene-2-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the compound.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another, such as halogenation or nitration. Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
2-chloro-1-(chloromethyl)ethyl 3-[(4-ethoxyanilino)carbonyl]bicyclo[2.2.1]hept-5-ene-2-carboxylate has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: It may have potential as a biochemical probe to study specific biological pathways.
Medicine: It could be investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: It may be used in the development of new materials or as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-chloro-1-(chloromethyl)ethyl 3-[(4-ethoxyanilino)carbonyl]bicyclo[2.2.1]hept-5-ene-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved would depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
2-chloro-1-(chloromethyl)ethyl 3-[(4-ethoxyanilino)carbonyl]bicyclo[2.2.1]hept-5-ene-2-carboxylate can be compared with other similar compounds, such as:
- 1,3-Dichloropropan-2-yl 3-[(4-methoxyphenyl)carbamoyl]bicyclo[2.2.1]hept-5-ene-2-carboxylate
- 1,3-Dichloropropan-2-yl 3-[(4-phenyl)carbamoyl]bicyclo[2.2.1]hept-5-ene-2-carboxylate These compounds share a similar core structure but differ in the substituents attached to the bicyclic heptene ring. The uniqueness of this compound lies in its specific combination of functional groups, which may confer distinct chemical and biological properties.
Properties
Molecular Formula |
C20H23Cl2NO4 |
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Molecular Weight |
412.3g/mol |
IUPAC Name |
1,3-dichloropropan-2-yl 3-[(4-ethoxyphenyl)carbamoyl]bicyclo[2.2.1]hept-5-ene-2-carboxylate |
InChI |
InChI=1S/C20H23Cl2NO4/c1-2-26-15-7-5-14(6-8-15)23-19(24)17-12-3-4-13(9-12)18(17)20(25)27-16(10-21)11-22/h3-8,12-13,16-18H,2,9-11H2,1H3,(H,23,24) |
InChI Key |
AOFIFAFZYGLVDH-UHFFFAOYSA-N |
SMILES |
CCOC1=CC=C(C=C1)NC(=O)C2C3CC(C2C(=O)OC(CCl)CCl)C=C3 |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)C2C3CC(C2C(=O)OC(CCl)CCl)C=C3 |
Origin of Product |
United States |
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